molecular formula C19H14Cl2FN3O3 B10998218 N-(2,4-dichlorophenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-(2,4-dichlorophenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B10998218
M. Wt: 422.2 g/mol
InChI Key: DASLIFWTQZYPPR-UHFFFAOYSA-N
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Description

    N-(2,4-dichlorophenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide: is a chemical compound with a complex structure. It falls within the class of pyridazinone derivatives.

  • The compound’s systematic name provides insight into its structure: it contains an acetamide group (CH₃CONH-) attached to a pyridazinone ring.
  • While I couldn’t find specific historical context or anecdotes related to this compound, its synthesis and applications are of scientific interest.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Investigating the reactivity and novel derivatives.

      Biology: Studying potential biological activities (e.g., antimicrobial, antitumor).

      Medicine: Exploring pharmacological properties and potential drug development.

      Industry: Limited information suggests applications in specialty chemicals.

  • Mechanism of Action

    • Unfortunately, detailed mechanistic studies on this compound’s effects are scarce.
    • Hypothetically, it may interact with specific molecular targets (e.g., enzymes, receptors) via covalent or non-covalent interactions.
    • Further research is needed to elucidate its precise mechanism.
  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that while I’ve provided an overview, further literature review and experimental data are essential for a comprehensive understanding of this compound

    Biological Activity

    N-(2,4-dichlorophenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy in various assays, and related case studies.

    • Molecular Formula : C19H14Cl2FN3O3
    • Molecular Weight : 422.2 g/mol
    • CAS Number : 1246052-98-1

    The compound exhibits various biological activities primarily through the inhibition of specific enzymes and modulation of cellular pathways. Its structure suggests potential interactions with targets involved in cancer proliferation and apoptosis.

    • HDAC Inhibition : Similar compounds have shown to inhibit histone deacetylases (HDACs), which play a crucial role in gene expression regulation. For instance, N-(2-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) demonstrated significant HDAC3 inhibition with an IC50 of 95.48 nM, leading to antiproliferative effects in cancer cell lines .
    • Apoptosis Induction : Compounds with similar structural motifs have been observed to induce apoptosis in cancer cells by increasing pro-apoptotic factors and decreasing anti-apoptotic proteins. For example, a related compound was shown to increase cleaved caspase-3 levels, indicating activation of apoptotic pathways .

    In Vitro Studies

    In vitro assays have been conducted to evaluate the antiproliferative effects of this compound against various cancer cell lines.

    Cell Line IC50 (μM) Mechanism of Action
    HepG2 (Liver Cancer)1.30HDAC inhibition and apoptosis induction
    A549 (Lung Cancer)20.00Apoptosis via mitochondrial pathway

    Case Studies

    • HepG2 Cell Line Study : In a study focusing on HepG2 cells, treatment with the compound resulted in a significant reduction in cell viability, with flow cytometry analysis confirming increased apoptosis rates from 5.83% (control) to 28.83% at higher concentrations .
    • A549 Cell Line Study : Another study assessed the effects on A549 cells, revealing that the compound induced apoptosis through mitochondrial pathways, as evidenced by alterations in Bcl-2 and Bax protein levels .

    Properties

    Molecular Formula

    C19H14Cl2FN3O3

    Molecular Weight

    422.2 g/mol

    IUPAC Name

    N-(2,4-dichlorophenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide

    InChI

    InChI=1S/C19H14Cl2FN3O3/c1-28-12-3-4-13(15(22)9-12)16-6-7-19(27)25(24-16)10-18(26)23-17-5-2-11(20)8-14(17)21/h2-9H,10H2,1H3,(H,23,26)

    InChI Key

    DASLIFWTQZYPPR-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=C(C=C3)Cl)Cl)F

    Origin of Product

    United States

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